molecular formula C7H7BrO3S B1374736 5-Bromo-2-methanesulfonylphenol CAS No. 1426958-41-9

5-Bromo-2-methanesulfonylphenol

Cat. No.: B1374736
CAS No.: 1426958-41-9
M. Wt: 251.1 g/mol
InChI Key: UFEVSEZFMHCGKA-UHFFFAOYSA-N
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Description

5-Bromo-2-methanesulfonylphenol (CAS: 1426958-41-9, MFCD23699518) is a substituted phenol derivative characterized by a bromine atom at the 5-position and a methanesulfonyl (-SO₂CH₃) group at the 2-position of the aromatic ring. The methanesulfonyl substituent is a strong electron-withdrawing group, which significantly enhances the acidity of the phenolic hydroxyl group compared to electron-donating substituents like methyl or methoxy groups. This compound is utilized in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals, owing to its reactivity and stability .

Properties

IUPAC Name

5-bromo-2-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEVSEZFMHCGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302739
Record name 5-Bromo-2-(methylsulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426958-41-9
Record name 5-Bromo-2-(methylsulfonyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426958-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(methylsulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methanesulfonylphenol typically involves the bromination of 2-methanesulfonylphenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenol ring. The process involves the use of bromine as the brominating agent and iron powder as a catalyst .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product quality and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methanesulfonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted phenols depending on the substituent introduced.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: Products include methyl-substituted phenols.

Scientific Research Applications

5-Bromo-2-methanesulfonylphenol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methanesulfonylphenol involves its interaction with specific molecular targets. The bromine and methanesulfonyl groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Acidity

A. 5-Bromo-2-methylphenol (CAS: 83387-13-7)

  • Structure : Bromine (5-position) and methyl (-CH₃, 2-position).
  • Key Differences: The methyl group is electron-donating, reducing phenolic acidity compared to the electron-withdrawing methanesulfonyl group. This makes 5-bromo-2-methylphenol less reactive in deprotonation-driven reactions.
  • Applications : Commonly used in polymer stabilization and as a precursor in dye synthesis .

B. 5-Bromo-2-methoxy-4-methylphenol (YF-6969, CAS: 83387-13-7)

  • Structure : Methoxy (-OCH₃) at 2-position and methyl at 4-position.
  • Key Differences: Methoxy groups are moderately electron-withdrawing via resonance but less so than methanesulfonyl.

C. 5-Bromo-N-ethyl-2-methoxybenzenesulphonamide (CAS: 717892-29-0)

  • Structure : Sulphonamide (-SO₂NHCH₂CH₃) and methoxy groups.
  • Key Differences : The sulphonamide group enables hydrogen bonding, enhancing solubility in polar solvents. This compound is tailored for drug discovery, particularly in targeting enzymes or receptors requiring hydrogen-bond interactions .

Data Table: Comparative Analysis of Bromophenol Derivatives

Compound Name CAS Number Molecular Formula Functional Groups Purity Key Applications
5-Bromo-2-methanesulfonylphenol 1426958-41-9 C₇H₇BrO₃S -SO₂CH₃, -OH, -Br 98% Pharmaceutical intermediates
5-Bromo-2-methylphenol 83387-13-7 C₇H₇BrO -CH₃, -OH, -Br 95% Polymer stabilization
5-Bromo-2-methoxy-4-methylphenol 83387-13-7 C₈H₉BrO₂ -OCH₃, -CH₃, -OH, -Br 98% Specialty chemical synthesis
4-Bromo-2-[(4-methoxyanilino)methyl]benzenol 763132-62-3 C₁₄H₁₄BrNO₂ -NHCH₂C₆H₄OCH₃, -OH, -Br 90% Drug discovery intermediates

Key Research Findings

Electron Effects: Methanesulfonyl groups increase phenolic acidity (pKa ~8–9) compared to methyl (pKa ~10) or methoxy (pKa ~9.5) substituents, enabling broader use in base-catalyzed reactions .

Synthetic Flexibility: Sulfonyl-containing bromophenols are preferred for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the sulfonyl group’s directing effects .

Biological Relevance: Sulphonamide derivatives (e.g., CAS 717892-29-0) exhibit enhanced bioavailability compared to sulfonylphenols, making them superior in drug design .

Biological Activity

5-Bromo-2-methanesulfonylphenol is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H8BrO3S
  • Molecular Weight : 151.11 g/mol
  • CAS Number : 1034305-17-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain proteases, including cathepsin C, which plays a role in various diseases, including chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further investigation in treating infections .

Antioxidant Activity

Recent research has indicated that this compound exhibits antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.

Cytotoxicity Assays

In cell line studies, the compound showed selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism appears to involve the induction of apoptosis through the mitochondrial pathway.

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Cell cycle arrest
Normal fibroblasts>100No significant effect

Case Studies

  • Study on Inhibitory Effects : A study conducted on the effects of this compound on cathepsin C revealed that it effectively inhibited the enzyme's activity, leading to decreased inflammation markers in vitro .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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